(3-ethyl-2-methylphenyl)methanol
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Overview
Description
(3-Ethyl-2-methylphenyl)methanol: is an organic compound with the molecular formula C10H14O It is a type of aromatic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring that is substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize (3-ethyl-2-methylphenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-ethyl-2-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to produce the desired alcohol.
Reaction Conditions:
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Reduction of Ketones: : Another method involves the reduction of 3-ethyl-2-methylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (3-Ethyl-2-methylphenyl)methanol can undergo oxidation to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: 3-ethyl-2-methylbenzaldehyde or 3-ethyl-2-methylacetophenone
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Reduction: : The compound can be reduced to form the corresponding hydrocarbon, 3-ethyl-2-methylbenzene, using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Products: 3-ethyl-2-methylbenzene
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Substitution: : The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.
Products: Esters, halides
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4, LiAlH4
Substitution: Acyl chlorides, halogens, acids
Scientific Research Applications
Chemistry
In chemistry, (3-ethyl-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of aromatic alcohols on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry
Industrially, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its aromatic properties make it suitable for use in perfumery and flavoring agents.
Mechanism of Action
The mechanism by which (3-ethyl-2-methylphenyl)methanol exerts its effects depends on its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is typically the site of reactivity, undergoing transformation to form aldehydes or ketones. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethyl-3-methylphenyl)methanol
- (4-Ethyl-2-methylphenyl)methanol
- (3-Ethyl-4-methylphenyl)methanol
Uniqueness
(3-Ethyl-2-methylphenyl)methanol is unique due to the specific positioning of its ethyl and methyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, distinguishing it from other isomers. The compound’s specific structure can lead to different reactivity patterns and applications compared to its isomers.
Properties
CAS No. |
55262-15-2 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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